1-Aminopent-4-ene-2,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

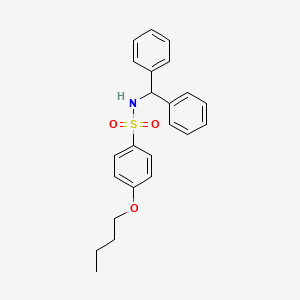

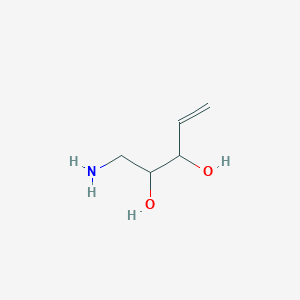

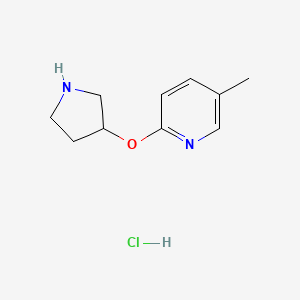

1-Aminopent-4-ene-2,3-diol, also known as ADOS, is a compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 g/mol . This compound is fascinating and has been found to exhibit unique biological properties.

Synthesis Analysis

The synthesis of structurally diverse diols like 1-Aminopent-4-ene-2,3-diol can be achieved by expanding amino acid metabolism . A general principle for effectively synthesizing structurally diverse diols is proposed, which combines oxidative and reductive formations of hydroxyl groups from amino acids in a thermodynamically favorable order of four reactions catalyzed by amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase consecutively .

Chemical Reactions Analysis

The chemical reactions of alkenes like 1-Aminopent-4-ene-2,3-diol can involve oxidation to produce an oxacyclopropane ring . Oxacyclopropane rings, also called epoxide rings, are useful reagents that may be opened by further reaction to form anti vicinal diols .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Aminopent-4-ene-2,3-diol include a molecular weight of 117.15 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 117.078978594 g/mol . The topological polar surface area is 66.5 Ų .

Applications De Recherche Scientifique

Synthesis of Chiral Compounds

1-Aminopent-4-ene-2,3-diol plays a significant role in the synthesis of chiral compounds. For instance, it has been used in the synthesis of 5-(Dialkylamino)-5-X-pentadienals, which are of interest due to a postulated rearrangement process (Berger & Neuenschwander, 1995).

Asymmetric Synthesis

In the field of asymmetric synthesis, 1-Aminopent-4-ene-2,3-diol derivatives have been used to create enantiomerically enriched anti-1,2-amino alcohols and syn-1,2-diols, which are crucial structural motifs in various natural and biologically active molecules (Ramasastry et al., 2007).

Biocatalytic Synthesis

This compound is also significant in the biocatalytic synthesis of chiral amino alcohols. For example, a multidisciplinary approach involving engineered Escherichia coli transketolase and ω-transaminase from Chromobacterium violaceum was used to synthesize (2S,3S)-2-aminopentane-1,3-diol (Smith et al., 2010).

Catalysis in Organic Reactions

1-Aminopent-4-ene-2,3-diol and its derivatives have been utilized in catalysis for various organic reactions. For instance, axially chiral biaryl diols have been employed as catalysts in enantioselective hetero-Diels-Alder reactions (Unni et al., 2005).

Kinetic Resolution in Organic Synthesis

The compound has also been used in kinetic resolution processes, such as the asymmetric hydroamination of aminoalkenes to produce chiral pyrrolidines (Gribkov & Hultzsch, 2004).

Synthesis of Amino Alcohols

The synthesis of unnatural α-amino acid derivatives has been achieved using 1-Aminopent-4-ene-2,3-diol derivatives, showcasing its utility in creating complex organic molecules (Hopkins & Malinakova, 2007).

Pharmaceutical Intermediates

Moreover, the compound is pivotal in the synthesis of pharmaceutical intermediates. For example, the creation of syn-2, 3-diols and anti-inflammatory indole derivatives from Streptomyces sp. CB09001 involved the use of 1-Aminopent-4-ene-2,3-diol (Jiang et al., 2019).

Mécanisme D'action

Orientations Futures

The future directions for 1-Aminopent-4-ene-2,3-diol could involve further exploration of its unique biological properties. Additionally, the development of new biological routes for the synthesis of diols like 1-Aminopent-4-ene-2,3-diol could open up opportunities for synthesizing structurally diverse diols and triols .

Propriétés

IUPAC Name |

1-aminopent-4-ene-2,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(7)5(8)3-6/h2,4-5,7-8H,1,3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBWZLJVEAAKEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(CN)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminopent-4-ene-2,3-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2387622.png)

![Tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride](/img/structure/B2387625.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2387627.png)

![8-[(2E)-2-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2387630.png)

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2387631.png)

![N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide](/img/structure/B2387634.png)

![Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2387638.png)

![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2387639.png)